5-Cyclopropoxy-6-iodopyridine-3-sulfonamide
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Overview
Description
5-Cyclopropoxy-6-iodopyridine-3-sulfonamide is a chemical compound with the molecular formula C8H9IN2O3S and a molecular weight of 340.14 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a sulfonamide group attached to a pyridine ring. These structural features make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-iodopyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-iodopyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Cyclopropoxy-6-iodopyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-iodopyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-6-iodopyridine-2-sulfonamide: Similar structure but with the sulfonamide group at a different position.
Sulfonimidates: Another class of organosulfur compounds with similar reactivity and applications.
Uniqueness
5-Cyclopropoxy-6-iodopyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H9IN2O3S |
---|---|
Molecular Weight |
340.14 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-iodopyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9IN2O3S/c9-8-7(14-5-1-2-5)3-6(4-11-8)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
XNROECAWPZMTEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)S(=O)(=O)N)I |
Origin of Product |
United States |
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